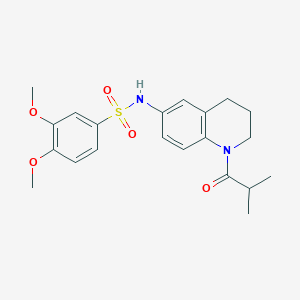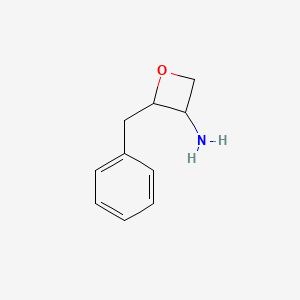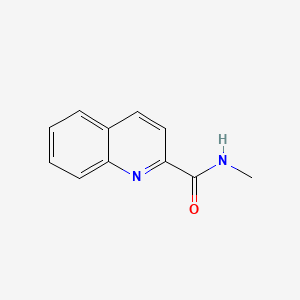![molecular formula C21H17ClN2O3 B2840785 3-丁基-2-(4-氯苯基)-3H-咯并[2,3-d]嘧啶-4,5-二酮 CAS No. 883956-12-5](/img/structure/B2840785.png)
3-丁基-2-(4-氯苯基)-3H-咯并[2,3-d]嘧啶-4,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic molecule. It is a derivative of the pyrimidine class of compounds . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and exhibit diverse pharmacological properties .
Synthesis Analysis
The synthesis of similar pyrimidine derivatives has been described in the literature . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of “3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione”:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. Its unique structure allows it to interfere with cell proliferation and induce apoptosis in cancer cells. Studies have demonstrated its effectiveness against breast cancer, lung cancer, and colon cancer cells .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. It has been tested against a range of bacterial and fungal strains, showing promising results in inhibiting their growth. This application is particularly important in the fight against antibiotic-resistant bacteria .
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antiviral Applications
The compound has been explored for its antiviral properties, particularly against viruses like HIV and influenza. Its mechanism involves inhibiting viral replication and preventing the virus from entering host cells. This application is crucial for developing new antiviral drugs to combat viral infections .
Neuroprotective Effects
Studies have shown that this compound can protect neurons from damage and death, making it a potential treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its neuroprotective effects are attributed to its ability to reduce oxidative stress and inflammation in neural tissues .
Antioxidant Activity
This compound exhibits strong antioxidant properties, which can neutralize free radicals and reduce oxidative stress in the body. This activity is beneficial in preventing various diseases associated with oxidative damage, including cancer, cardiovascular diseases, and aging .
Potential in Diabetes Management
Research has suggested that this compound may help in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. Its ability to modulate metabolic pathways makes it a promising candidate for developing new antidiabetic drugs .
作用机制
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to target dihydrofolate reductase (dhfr), some kinases, such as the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase .
Mode of Action
It is known that similar compounds, such as pyrido[2,3-d]pyrimidines, inhibit their targets by binding to them, thereby preventing their normal function .
Biochemical Pathways
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to affect various biochemical pathways, including those involved in cell proliferation, inflammation, and microbial infection .
Pharmacokinetics
The degree of lipophilicity of a compound, ie, its affinity for a lipid environment, can influence its ability to diffuse easily into cells .
Result of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to exhibit antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .
属性
IUPAC Name |
3-butyl-2-(4-chlorophenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-2-3-12-24-19(13-8-10-14(22)11-9-13)23-20-17(21(24)26)18(25)15-6-4-5-7-16(15)27-20/h4-11H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALFMVOVLBTXNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-furyl)-7-{[4-(2-oxopyrrolidin-1-yl)benzyl]thio}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2840704.png)



![1,3-Benzodioxol-5-yl-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2840712.png)





![1-[4-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride](/img/structure/B2840722.png)
![Methyl 2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2840723.png)
